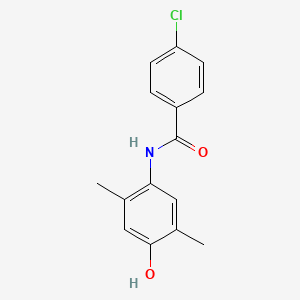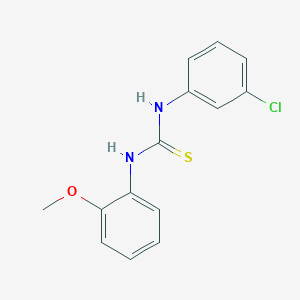
4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of lipid compounds that play important roles in inflammation and pain. The compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzamide involves the inhibition of the enzyme 4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzamide, which is involved in the production of prostaglandins. Prostaglandins play important roles in inflammation and pain, and their overproduction has been implicated in various diseases. By inhibiting 4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzamide, 4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzamide are mainly related to its inhibition of 4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzamide. By reducing the production of prostaglandins, the compound reduces inflammation and pain. In addition, the compound has been shown to have anti-tumor effects, as it inhibits the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects, as it reduces oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzamide in lab experiments include its potent anti-inflammatory and analgesic effects, as well as its potential anticancer and neuroprotective properties. However, the compound also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzamide. These include:
1. Further studies to determine the safety and efficacy of the compound in humans.
2. Development of new derivatives of the compound with improved pharmacological properties.
3. Investigation of the mechanism of action of the compound in more detail.
4. Exploration of the potential use of the compound in combination with other drugs for the treatment of various diseases.
5. Investigation of the potential use of the compound in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
6. Development of new methods for the synthesis of the compound that are more efficient and environmentally friendly.
Métodos De Síntesis
The synthesis of 4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzamide involves the reaction of 4-chloro-2,5-dimethylaniline with 4-hydroxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. The compound has been shown to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of inflammatory diseases such as arthritis and osteoarthritis. It has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-9-8-14(18)10(2)7-13(9)17-15(19)11-3-5-12(16)6-4-11/h3-8,18H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSPUTXNJIVLKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-hydroxy-2,5-dimethylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5878920.png)

![1-[2,4-bis(methylsulfonyl)phenyl]piperidine](/img/structure/B5878927.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-phenyl-2-propen-1-amine](/img/structure/B5878944.png)

![1'-allyl-4',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5878968.png)



![N-[4-(benzyloxy)phenyl]-2-methoxyacetamide](/img/structure/B5879007.png)